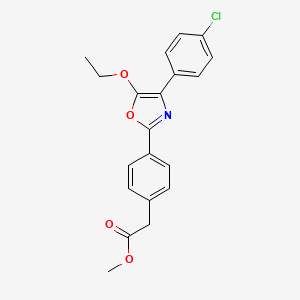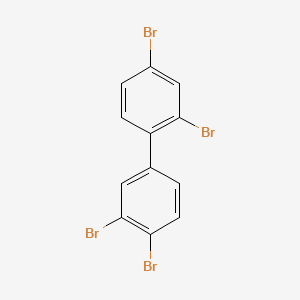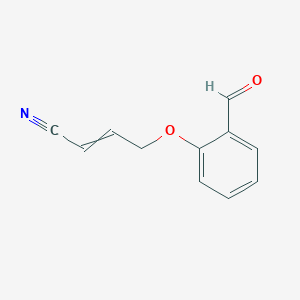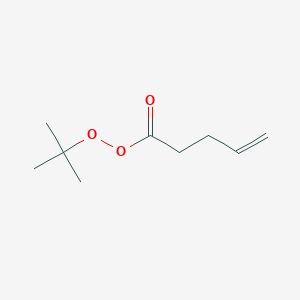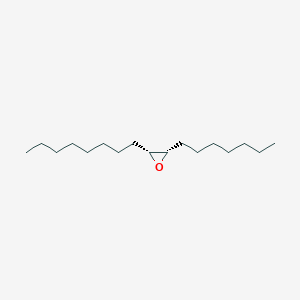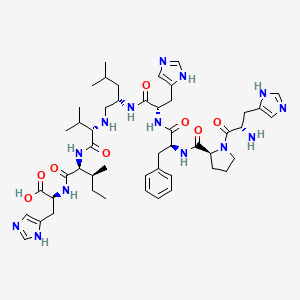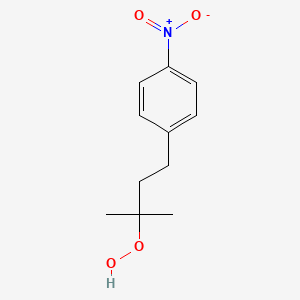
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol is an organic compound characterized by the presence of a peroxol group attached to a butane chain with a nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)butane-2-peroxol typically involves the reaction of 4-nitrophenylbutane with a suitable peroxide source under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the peroxol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrophenyl group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrophenyl oxides, while reduction can produce nitrophenylamines.
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)butane-2-peroxol involves its interaction with molecular targets through its peroxol and nitrophenyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-nitrosopropane: An organic compound with a similar nitrophenyl group but different overall structure.
4-Nitrophenylbutane: A related compound lacking the peroxol group.
Uniqueness
2-Methyl-4-(4-nitrophenyl)butane-2-peroxol is unique due to the presence of both the peroxol and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85981-58-4 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-(3-hydroperoxy-3-methylbutyl)-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO4/c1-11(2,16-15)8-7-9-3-5-10(6-4-9)12(13)14/h3-6,15H,7-8H2,1-2H3 |
Clave InChI |
TVCHABDWNZPZJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=CC=C(C=C1)[N+](=O)[O-])OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
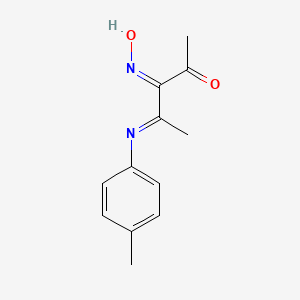
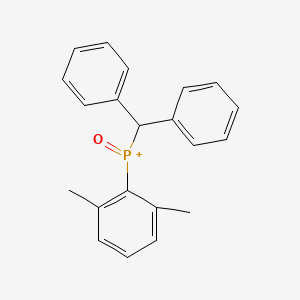
phosphanium bromide](/img/structure/B14411984.png)

![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
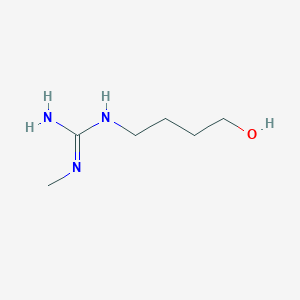
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
